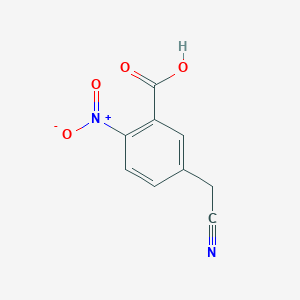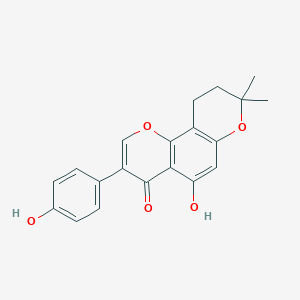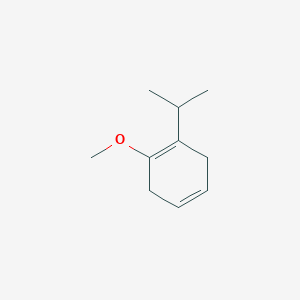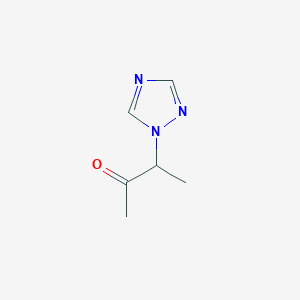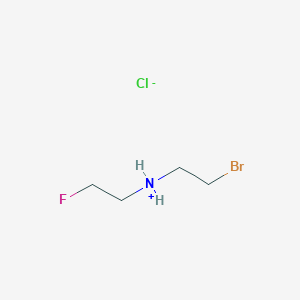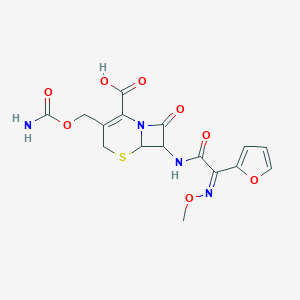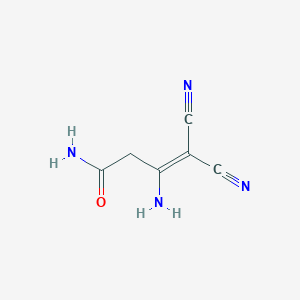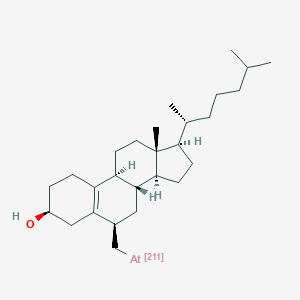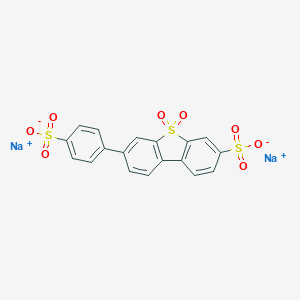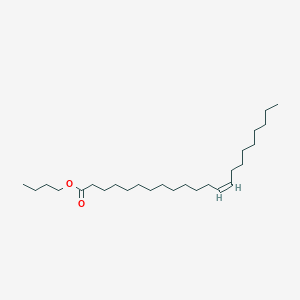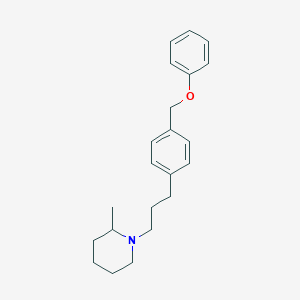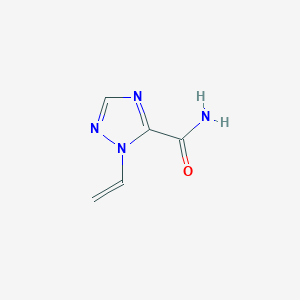
1-Vinyl-1H-1,2,4-triazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Vinyl-1H-1,2,4-triazole-5-carboxamide, also known as VTCA, is a nitrogen-containing heterocyclic compound that has gained significant attention in scientific research due to its unique properties. VTCA is a versatile molecule that has been used in various fields of study, including medicinal chemistry, material science, and biochemistry.
Mécanisme D'action
The mechanism of action of 1-Vinyl-1H-1,2,4-triazole-5-carboxamide is not fully understood. However, it has been suggested that 1-Vinyl-1H-1,2,4-triazole-5-carboxamide exerts its biological activities by inhibiting enzymes involved in various metabolic pathways. For example, 1-Vinyl-1H-1,2,4-triazole-5-carboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease.
Effets Biochimiques Et Physiologiques
1-Vinyl-1H-1,2,4-triazole-5-carboxamide has been reported to exhibit various biochemical and physiological effects. For example, 1-Vinyl-1H-1,2,4-triazole-5-carboxamide has been shown to inhibit the growth of Candida albicans, a pathogenic fungus that causes infections in humans. In addition, 1-Vinyl-1H-1,2,4-triazole-5-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Furthermore, 1-Vinyl-1H-1,2,4-triazole-5-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-Vinyl-1H-1,2,4-triazole-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. In addition, 1-Vinyl-1H-1,2,4-triazole-5-carboxamide is stable under normal laboratory conditions and has a long shelf life. However, there are also some limitations to using 1-Vinyl-1H-1,2,4-triazole-5-carboxamide in lab experiments. For example, the solubility of 1-Vinyl-1H-1,2,4-triazole-5-carboxamide in water is relatively low, which can make it difficult to work with in aqueous solutions. Furthermore, the mechanism of action of 1-Vinyl-1H-1,2,4-triazole-5-carboxamide is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of 1-Vinyl-1H-1,2,4-triazole-5-carboxamide. One potential area of research is the development of new synthetic methods for 1-Vinyl-1H-1,2,4-triazole-5-carboxamide that are more efficient and environmentally friendly. In addition, further studies are needed to fully understand the mechanism of action of 1-Vinyl-1H-1,2,4-triazole-5-carboxamide and its potential as a therapeutic agent for various diseases. Furthermore, the use of 1-Vinyl-1H-1,2,4-triazole-5-carboxamide as a building block in the synthesis of new materials has potential applications in various fields, including catalysis, drug delivery, and sensors.
Méthodes De Synthèse
1-Vinyl-1H-1,2,4-triazole-5-carboxamide can be synthesized through a two-step reaction process. The first step involves the reaction of 4-amino-1,2,4-triazole with acetic anhydride to form 1-acetyl-4-amino-1,2,4-triazole. The second step involves the reaction of 1-acetyl-4-amino-1,2,4-triazole with vinyl isocyanate to form 1-Vinyl-1H-1,2,4-triazole-5-carboxamide. This method has been widely used in the synthesis of 1-Vinyl-1H-1,2,4-triazole-5-carboxamide due to its simplicity and high yield.
Applications De Recherche Scientifique
1-Vinyl-1H-1,2,4-triazole-5-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antifungal, antibacterial, and anticancer activities. In addition, 1-Vinyl-1H-1,2,4-triazole-5-carboxamide has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease. Furthermore, 1-Vinyl-1H-1,2,4-triazole-5-carboxamide has been used as a building block in the synthesis of various materials, including polymers, dendrimers, and metal-organic frameworks.
Propriétés
Numéro CAS |
106535-51-7 |
|---|---|
Nom du produit |
1-Vinyl-1H-1,2,4-triazole-5-carboxamide |
Formule moléculaire |
C5H6N4O |
Poids moléculaire |
138.13 g/mol |
Nom IUPAC |
2-ethenyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C5H6N4O/c1-2-9-5(4(6)10)7-3-8-9/h2-3H,1H2,(H2,6,10) |
Clé InChI |
PEKPAJNIMAGSRZ-UHFFFAOYSA-N |
SMILES |
C=CN1C(=NC=N1)C(=O)N |
SMILES canonique |
C=CN1C(=NC=N1)C(=O)N |
Synonymes |
1H-1,2,4-Triazole-5-carboxamide,1-ethenyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



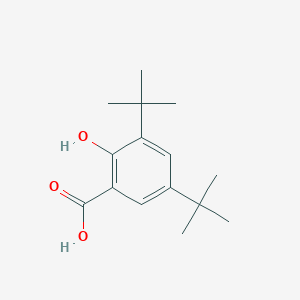
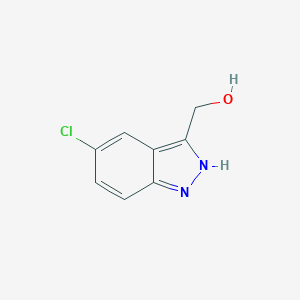
![Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate](/img/structure/B34960.png)
